Dimethyl hydrogen phosphate
Description
Nomenclature and Chemical Identity of Dimethyl Hydrogen Phosphate (B84403)
IUPAC Name and Common Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is dimethyl hydrogen phosphate. nih.gov It is also known by several synonyms, including dimethyl phosphate, phosphoric acid dimethyl ester, and the abbreviation DMP. nih.govtcichemicals.com
Chemical Formula and Molecular Weight
DMHP has a chemical formula of C₂H₇O₄P. nist.gov Its molecular weight is approximately 126.05 g/mol . chemicalbull.com
CAS Registry Number and Other Identifiers
The Chemical Abstracts Service (CAS) Registry Number for this compound is 813-78-5. nist.gov Other identifiers include its EC number, 212-389-6, and its Beilstein Registry Number, 1702242. nih.gov
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound nih.gov |
| Synonyms | Dimethyl phosphate, Phosphoric acid dimethyl ester, DMP nih.govtcichemicals.com |
| Chemical Formula | C₂H₇O₄P nist.gov |
| Molecular Weight | ~126.05 g/mol chemicalbull.com |
| CAS Registry Number | 813-78-5 nist.gov |
Academic Significance and Research Relevance of this compound
Role as a Model Compound in Biochemical Systems
This compound serves as a valuable model for studying the phosphate group, a fundamental component of significant biological molecules like nucleic acids and phospholipids. chemicalbook.com Its structural similarity allows researchers to investigate the interactions and conformational stability of these larger biomolecules. Specifically, the anionic form, dimethylphosphate (DMP⁻), is frequently used to model the phosphodiester linkage in studies of cell membrane and water interactions. researchgate.net Research has also explored its interactions with metal ions such as Mg²⁺ and Ca²⁺, which are crucial in many biological processes.
Importance in Synthetic Chemistry and Industrial Processes
In the realm of synthetic chemistry, DMHP is a versatile intermediate. It is utilized in the synthesis of various organophosphorus compounds, including certain pesticides. solubilityofthings.com Its reactivity makes it a useful building block for creating more complex molecules. smolecule.com Industrially, this compound finds application as a precursor in the manufacturing of surfactants and as a component in some lubricant additives. solubilityofthings.com
Environmental and Toxicological Research Interest
This compound is a compound of significant interest in environmental science and toxicology, primarily due to its status as a major metabolite of several widely used organophosphate (OP) pesticides. tcichemicals.comsolubilityofthings.com It is a known environmental transformation and degradation product of pesticides such as trichlorfon (B7771407) and malathion (B1675926). tcichemicals.comnih.gov Consequently, the presence of DMHP in soil, water, or biological samples often indicates exposure to these parent pesticide compounds. solubilityofthings.comnih.gov
Research into DMHP's environmental fate shows that it can be released into ecosystems following the application of certain pesticides. nih.gov Due to its high water solubility, it has the potential for mobility in aqueous environments. solubilityofthings.com The compound is classified as harmful to aquatic organisms and may cause long-term adverse effects in aquatic ecosystems. chembk.com
In the context of toxicology, DMHP is a member of the dialkyl phosphates (DAPs), a group of compounds that are common urinary metabolites of OP pesticides. The monitoring of DAPs, including DMHP, in human urine is a widely used biomarker to assess human exposure to OP pesticides.
It is important to distinguish this compound (CAS 813-78-5) from a similarly named compound, dimethyl hydrogen phosphite (B83602) (CAS 868-85-9). The latter has been the subject of detailed carcinogenicity studies by the National Toxicology Program (NTP), which found evidence of carcinogenicity in rats. nih.goviarc.fr These findings are specific to the phosphite compound and should not be misattributed to this compound. The research interest in this compound itself is more focused on its role as a biomarker of pesticide exposure and its environmental behavior as a metabolite. tcichemicals.comsolubilityofthings.com
Table 3: Mentioned Chemical Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 813-78-5 |
| Dimethyl Hydrogen Phosphite | 868-85-9 |
| Ethanol | 64-17-5 |
| Chloroform | 67-66-3 |
| Benzene | 71-43-2 |
| Ether (Diethyl ether) | 60-29-7 |
| Malathion | 121-75-5 |
| Methanol | 67-56-1 |
| Phosphoric Acid | 7664-38-2 |
| Pyrocatechol | 120-80-9 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl hydrogen phosphate | |
|---|---|---|
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InChI |
InChI=1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4) | |
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InChI Key |
KKUKTXOBAWVSHC-UHFFFAOYSA-N | |
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Canonical SMILES |
COP(=O)(O)OC | |
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Molecular Formula |
C2H7O4P | |
| Record name | DIMETHYL PHOSPHATE | |
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Related CAS |
32586-82-6 (hydrochloride salt) | |
| Record name | Dimethyl phosphate | |
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DSSTOX Substance ID |
DTXSID5025150 | |
| Record name | Dimethyl phosphate | |
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Molecular Weight |
126.05 g/mol | |
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Physical Description |
Syrupy pale yellow liquid. (NTP, 1992), Liquid | |
| Record name | DIMETHYL PHOSPHATE | |
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| Record name | Phosphoric acid, dimethyl ester | |
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Boiling Point |
342 to 349 °F at 760 mmHg (decomposes) (NTP, 1992) | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |
| Record name | DIMETHYL PHOSPHATE | |
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Density |
1.335 at 77 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | DIMETHYL PHOSPHATE | |
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CAS No. |
813-78-5, 53396-59-1 | |
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| Record name | Dimethyl phosphate | |
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| Record name | DIMETHYL PHOSPHATE | |
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Synthesis and Manufacturing Methodologies of Dimethyl Hydrogen Phosphate
Industrial Production Pathways
The commercial production of dimethyl hydrogen phosphate (B84403) is primarily achieved through the reaction of a phosphorus precursor with an alcohol. The most common methods involve the use of phosphorous trichloride (B1173362) and methanol or its corresponding alkoxide.
PCl₃ + 3CH₃OH → (CH₃O)₂P(O)H + CH₃Cl + 2HCl oecd.org
The process can be carried out with or without a solvent. google.com In the solvent-based method, the reaction is conducted in an inert or halogenated organic solvent at low temperatures, often below 10°C. google.com This approach allows for milder reaction conditions and easier control of the process. google.com The solvent-free method is also utilized, where methanol and phosphorous trichloride are reacted directly, typically by spraying them into a reactor. guidechem.com In one described process, the molar ratio of methanol to phosphorous trichloride is maintained at 3:1, and the reaction temperature is controlled between 48°C and 52°C. guidechem.com The crude dimethyl hydrogen phosphate is obtained as a solid, while the gaseous by-products, hydrogen chloride and methyl chloride, are collected separately. guidechem.com
An alternative industrial pathway for the production of this compound is the reaction of phosphorous trichloride with sodium methoxide. nih.govepa.gov This method also serves as a significant route for the commercial manufacturing of the compound. nih.gov
Besides the primary industrial methods, this compound can also be prepared through other synthetic routes. One such method is the transesterification of diethylphosphite by heating it in methanol. wikipedia.org This reaction involves the exchange of the ethyl groups on the diethylphosphite with methyl groups from the methanol, yielding this compound.
By-product Formation and Purity Considerations in Synthesis
The synthesis of this compound is often accompanied by the formation of by-products and impurities that can affect the purity of the final product.
Technical grade this compound typically contains a small percentage of impurities. nih.gov Among the impurities that have been reported in the commercial product are dimethyl methylphosphonate, trimethyl phosphate, and residual methanol. nih.govwho.int Commercial dimethyl hydrogen phosphite (B83602) is generally marketed as a high-purity liquid, often around 99% purity. nih.gov
Strategies for Minimizing By-products and Enhancing Purity
Several side reactions can also occur, particularly due to the presence of HCl, leading to the formation of phosphorous acid mono-methyl ester and other high-boiling point polymeric substances. google.com Effective strategies are employed to mitigate these issues and purify the final product.
Key Strategies for By-product Minimization:
Control of Reaction Conditions: The reaction is highly exothermic and rapid. guidechem.compatsnap.com Maintaining a low temperature (e.g., -20°C to 10°C) and applying a vacuum (e.g., >-90kPa) helps to control the reaction rate and instantly remove gaseous by-products like HCl and CH₃Cl from the liquid reaction mixture. google.com This rapid removal is crucial to prevent HCl from catalyzing side reactions that reduce product yield. google.comgoogle.com
Molar Ratio Adjustment: The stoichiometric molar ratio of PCl₃ to methanol is 1:3. However, in practice, a slight excess of methanol may be used to compensate for volatilization losses. Conversely, an excess of PCl₃ or improper mixing can lead to incomplete reaction and different impurity profiles. Precise control over the reactant ratios is essential for maximizing the yield of the desired product. google.comgoogle.com
Continuous Process with Efficient Separation: Modern industrial processes often employ continuous-flow reactors, such as jet reactors, coupled with cyclone separators. guidechem.comgoogle.comgoogle.com This setup ensures rapid and thorough mixing of reactants and immediate separation of the liquid product from gaseous by-products, significantly reducing their contact time and inhibiting secondary reactions. google.com
Methods for Purity Enhancement:
Deacidification (Depickling): The crude product contains dissolved HCl, which must be removed promptly. This is typically achieved by sending the liquid ester to a "depickling still" where, under vacuum and controlled temperature (e.g., 75-80°C), the residual HCl is drawn off. google.com Neutralization with a base like ammonia is another method used to remove acidity before final purification. guidechem.com
Distillation and Rectification: Following initial purification, the crude product undergoes fractional distillation under reduced pressure. guidechem.com This process separates the this compound from both lower-boiling impurities (like residual methanol and methyl chloride) and higher-boiling by-products. A multi-stage rectification process can yield a final product with purity exceeding 98.9%. google.com
Commercial high-purity (99%) dimethyl hydrogen phosphite may still contain trace levels of impurities such as dimethyl methyl phosphonate (B1237965), trimethyl phosphate, and methanol. nih.govwho.int
| By-product / Impurity | Reason for Formation | Minimization / Removal Strategy |
|---|---|---|
| Hydrogen Chloride (HCl) | Direct by-product of the main esterification reaction. google.com | Reaction under vacuum; immediate separation; deacidification/neutralization. google.comgoogle.comguidechem.com |
| Methyl Chloride (CH₃Cl) | Direct by-product of the main reaction and side reactions. google.com | Reaction under vacuum; immediate separation; fractional distillation. google.com |
| Phosphorous Acid Mono-methyl Ester | Side reaction catalyzed by HCl. google.com | Rapid removal of HCl; precise temperature control. google.com |
| High-Boiling Residues | Polymerization and other side reactions. google.com | Optimizing reaction conditions; final purification by vacuum rectification. google.com |
Novel Synthetic Approaches and Catalytic Methods
While the reaction between phosphorus trichloride and methanol remains the industrial mainstay, research continues into alternative and improved synthetic routes. These novel approaches often focus on using different phosphorus sources, employing catalysts to improve reaction conditions and selectivity, or utilizing electrochemical methods.
Acid-Catalyzed Synthetic Mechanisms
Acid catalysis plays a significant role in the synthesis and transformation of various organophosphorus compounds. In the context of forming phosphorus-carbon (P-C) bonds, a key reaction is the Michaelis-Arbuzov reaction, which can be mediated by Lewis acids. organic-chemistry.orgnih.gov This reaction typically involves a trialkyl phosphite reacting with an alkyl halide to produce a dialkyl alkylphosphonate. organic-chemistry.org
The classical Michaelis-Arbuzov reaction requires high temperatures. However, the use of Lewis acid catalysts allows the reaction to proceed under milder conditions, such as at room temperature. organic-chemistry.org For example, various Lewis acids like BiCl₃, CeCl₃, and LaCl₃ have been shown to catalyze the formation of aryl phosphonates and phosphinates. nih.gov The mechanism with a Lewis acid catalyst like ZnBr₂ can proceed through an Sₙ1 pathway, which is evidenced by the racemization of chiral starting materials. nih.gov
Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), are also used as catalysts in organophosphorus chemistry, particularly for the hydrolysis of phosphonate esters to their corresponding phosphonic acids. researchgate.net This demonstrates the utility of acid catalysis in modifying organophosphorus compounds after their initial synthesis.
Stereoselective Synthesis Methodologies
This compound itself is an achiral molecule. However, the principles of stereoselective synthesis are of paramount importance in the broader field of organophosphorus chemistry for creating chiral compounds with specific biological or catalytic activities. rsc.orgrsc.org Methodologies for achieving stereoselectivity focus on creating either C-stereogenic or P-stereogenic centers.
A primary strategy involves the use of chiral auxiliaries. Readily available chiral alcohols, such as TADDOL, BINOL, and menthol, can be attached to a phosphorus reagent. rsc.orgrsc.org These chiral H-P species can then react with various partners like alkenes, imines, or carbonyl compounds, where the chiral auxiliary directs the stereochemical outcome of the reaction. rsc.orgrsc.org
Another approach is catalytic asymmetric synthesis, where a chiral catalyst is used in sub-stoichiometric amounts to induce enantioselectivity. mdpi.com This can involve several strategies:
Desymmetrization: A prochiral phosphorus substrate is reacted with a chiral reagent or catalyst. mdpi.com
Kinetic Resolution: A racemic mixture of a phosphorus compound is reacted in the presence of a chiral catalyst that selectively transforms one enantiomer faster than the other.
Dynamic Kinetic Asymmetric Transformation (DKAT): This method combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomeric product. mdpi.com
These methodologies are crucial for producing enantiomerically pure P-stereogenic compounds, which are valuable as ligands in asymmetric catalysis, as components of pharmaceuticals, and in materials science. mdpi.comrug.nl
Solvent-Free Synthetic Conditions for Related Compounds
Solvent-free, or neat, reaction conditions are highly desirable from both an economic and environmental perspective, as they reduce waste and simplify product purification. The industrial production of dimethyl phosphite is often carried out using a solvent-free liquid phase method, where phosphorus trichloride and methanol are reacted directly. google.compatsnap.com This approach is advantageous due to high reaction rates and product purity, provided that the reaction conditions are carefully controlled. google.com
Beyond this specific synthesis, solvent-free conditions are being explored for a wider range of organophosphorus reactions. For instance, some variations of the Michaelis-Arbuzov reaction can be performed in a solvent-free environment, sometimes facilitated by Lewis acid catalysts. nih.gov The development of solvent-free methods is a key area of green chemistry, aiming to make the synthesis of organophosphorus compounds more sustainable.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Dimethyl phosphite |
| Phosphorus trichloride |
| Methanol |
| Hydrogen chloride |
| Methyl chloride |
| Phosphorous acid mono-methyl ester |
| Dimethyl methyl phosphonate |
| Trimethyl phosphate |
| Ammonia |
| Trialkyl phosphite |
| Alkyl halide |
| Dialkyl alkylphosphonate |
| Bismuth(III) chloride (BiCl₃) |
| Cerium(III) chloride (CeCl₃) |
| Lanthanum(III) chloride (LaCl₃) |
| Zinc bromide (ZnBr₂) |
| Trifluoromethanesulfonic acid (TfOH) |
| Phosphonic acid |
| TADDOL |
| BINOL |
| Menthol |
Chemical Reactivity and Reaction Mechanisms of Dimethyl Hydrogen Phosphate
Hydrolysis and Degradation Pathways
Dimethyl hydrogen phosphate (B84403) (DMHP), an organophosphorus compound with the formula (CH₃O)₂P(O)H, exhibits susceptibility to hydrolysis and degradation, particularly in aqueous environments. The pathways and rates of these reactions are significantly influenced by environmental conditions such as pH and temperature.
In aqueous solutions, dimethyl hydrogen phosphate demonstrates a period of stability before the onset of degradation. nih.govresearchgate.net Once initiated, the degradation process continues until the concentration of DMHP is reduced to approximately 10-20% of its initial value, at which point further decomposition becomes minimal. nih.govresearchgate.net The stability of DMHP is dependent on several factors, including temperature and concentration. For instance, at a 10% concentration in a 0.1M phosphate buffer at a pH of 7.4 and a temperature of 37°C, DMHP remains stable for 3.6 hours. nih.govresearchgate.net This stability period can be extended at lower temperatures and lower concentrations of DMHP. nih.govresearchgate.net
The rate of hydrolysis of this compound is highly dependent on the pH of the solution. oecd.org Generally, the hydrolysis rate increases as the pH moves from acidic to alkaline conditions. nih.govwho.int Under acidic conditions (pH 4), the experimentally determined half-life is approximately 470 hours. oecd.org At a neutral pH of 7, the half-life decreases dramatically to about 3 hours. oecd.org In alkaline conditions (pH 9), the hydrolysis is even more rapid, with a half-life of less than 0.3 hours. oecd.org
The stability period of DMHP before the onset of hydrolysis is also influenced by pH. At 37°C, the stability period and subsequent half-life of decomposition vary with pH and concentration, as detailed in the table below.
Interactive Data Table: Stability and Half-Life of this compound at 37°C
| Concentration | pH | Stability Period (hours) | Half-Life of Decomposition (hours) |
|---|---|---|---|
| 5% | 2 | 2 | 1.7 |
| 5% | 8 | 8 | Not Measured |
| 10% | 2 | 1 | 1.1 |
| 10% | 7.4 | 3.6 | 2.4 |
| 10% | 8 | 4 | 2.6 |
Data sourced from OECD SIDS report on Dimethyl Phosphonate (B1237965). oecd.org
The hydrolysis of this compound results in the formation of several degradation products. These have been identified through techniques such as High-Performance Liquid Chromatography (HPLC) and proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. nih.govresearchgate.net The primary degradation products are methanol and monomethyl hydrogen phosphite (B83602). nih.govresearchgate.netoecd.org Subsequently, monomethyl hydrogen phosphite can undergo further hydrolysis to yield phosphorous acid (also known as orthophosphorous acid) and another molecule of methanol. oecd.org
In addition to hydrolysis, this compound can undergo oxidative degradation. In the atmosphere, it is expected to be rapidly degraded by hydroxyl (OH) radicals, with a calculated half-life of approximately 2.9 hours. oecd.org There are also indications that DMHP can be degraded by photooxidation in water in the presence of UV light, a finding extrapolated from studies on the homologous compound diethyl phosphonate. oecd.org
Reactions as a Phosphorylating Agent
Phosphorylation is a fundamental reaction in organic chemistry and biology, involving the addition of a phosphoryl group (PO₃) to a molecule. This compound can act as a phosphorylating agent, transferring a phosphoryl group to a nucleophile.
The mechanism of phosphorylation often involves the activation of the phosphorus center to make it more susceptible to nucleophilic attack. In the context of dialkyl phosphites like this compound, the reaction typically proceeds through the more reactive P(III) tautomer, although it exists in equilibrium with the less reactive P(V) form. wikipedia.org
One of the classical methods for phosphorylation that can involve dialkyl phosphites is the Atherton-Todd reaction. In this type of reaction, a dialkyl phosphite, an alcohol or amine, and a base are reacted in the presence of a halogenating agent like carbon tetrachloride. The reaction is believed to proceed through the formation of a phosphorochloridate intermediate, which is then attacked by the nucleophile (alcohol or amine) to form the phosphorylated product.
The phosphorylation reaction is generally considered to be a nucleophilic substitution at the phosphorus atom. youtube.com The mechanism can be associative (addition-elimination) or dissociative (Sₙ1-like), but for many phosphoryl group transfers, a concerted Sₙ2-type mechanism is proposed. youtube.com In this mechanism, the nucleophile attacks the phosphorus center at the same time as the leaving group departs, leading to an inversion of configuration at the phosphorus atom if it is chiral. youtube.com The presence of a P-H bond in this compound allows for specific activation strategies, often involving deprotonation to form a more nucleophilic phosphite anion, which can then participate in various coupling reactions.
Catalytic Effects in Phosphorylation Reactions
Phosphoryl-transfer reactions are fundamental to many biological and synthetic processes nih.gov. While these reactions are often slow, they can be accelerated by catalysts nih.gov. Organophosphorus compounds, including derivatives of this compound, are utilized in various catalytic systems for phosphorylation.
One of the key methods for forming phosphorus-carbon (P-C) bonds is the palladium-catalyzed phosphorylation, which can involve coupling partners like aryl mesylates and tosylates with H-phosphonates researchgate.net. This approach is valued for its excellent functional group compatibility, leaving sensitive groups like free amino, keto, and ester functionalities intact during the reaction researchgate.net. The catalytic cycle in these reactions often involves a Pd(0) species, and the choice of ligands and bases is crucial for achieving high yields researchgate.net.
Research has explored the catalytic transesterification of enol phosphates, such as dimethyl isopropenyl phosphate (iPP), for the phosphorylation of alcohols. In these systems, a catalytic amount of a base like potassium t-butoxide (t-BuOK) is sufficient to achieve high yields at room temperature, with acetone being the only byproduct, which enhances the atom economy of the process nih.gov. The reaction demonstrates high chemoselectivity for primary alcohols nih.gov. Kinetic studies using in operando NMR spectroscopy have provided insights into the reaction mechanism, showing a clear dependence of the reaction rate on catalyst concentration nih.gov.
The following table presents data on the influence of different bases on the phosphorylation of 1-butanol with dimethyl isopropenyl phosphate, illustrating the catalytic effect.
| Entry | Base (mol%) | Solvent | Conversion of iPP (%) nih.gov | Yield of Dimethyl Butyl Phosphate (%) nih.gov |
| 1 | t-BuOK (7.5) | THF | >95 | 91 |
| 2 | NaH (7.5) | THF | 94 | 85 |
| 3 | DBU (7.5) | THF | 5 | <1 |
| 4 | Et3N (1 eq.) | THF | <1 | <1 |
Reaction conditions: 0.2 mmol dimethyl isopropenyl phosphate, 400 μl solvent, 100 μl 1-butanol, base, 3 h, room temperature.
Specific Reaction Types: Transesterification and Addition Reactions
This compound and related dialkyl H-phosphonates are versatile reagents in specific reaction types, notably transesterification and addition reactions.
Transesterification: As mentioned previously, the transesterification of phosphate esters is a key reaction for phosphorylation. The use of dimethyl isopropenyl phosphate with a catalytic base for the phosphorylation of alcohols is a prime example of an atom-efficient transesterification, generating the desired phosphate ester and acetone nih.gov. The reaction's efficiency is highly dependent on the choice of base and solvent nih.gov.
Addition Reactions: H-phosphonates, including this compound (often referred to as dimethyl phosphite in this context), readily participate in addition reactions across unsaturated bonds. This is a highly atom-economical method for preparing organophosphonate diesters nih.gov.
One of the most significant types is the phospha-Michael addition, which involves the conjugate addition of H-phosphonates to Michael acceptors like α,β-unsaturated carbonyls, nitriles, and nitroalkenes rsc.org. The success of these reactions is highly dependent on the catalyst, the structure of the Michael acceptor, and the substituents on the phosphorus atom rsc.org. For instance, the addition of dimethyl phosphonate to acrylamide proceeds smoothly in the presence of a strong organic base like DBU, whereas the same conditions fail for acrylonitrile rsc.org.
Another important category is the radical hydrophosphonylation of alkenes. This process can be initiated by peroxides or catalyzed by transition metal complexes, such as those involving manganese nih.gov. These reactions typically result in the anti-Markovnikov addition product, where the phosphorus group adds to the less substituted carbon of the double bond nih.gov.
The table below summarizes the outcomes of different catalytic systems for the addition of H-phosphonates to alkenes.
| Catalyst System | Alkene Type | Product Type | Yield Range (%) nih.gov | Reference |
| Di-tert-butyl peroxide | Terminal & Internal | Anti-Markovnikov | 25–77 | Stiles et al. (1958) nih.gov |
| Mn(OAc)2 / Air | Terminal | Anti-Markovnikov | 61–82 | Ishii et al. (2004) nih.gov |
| [CpPd(allyl)]/CyPPh2 | Vinylarenes | Markovnikov | Excellent | Beletskaya et al. nih.gov |
Role in Other Chemical Reactions
Participation in Urethane Formation (as a catalyst)
This compound (DMHP) has been studied as an acid catalyst for the formation of urethanes from the reaction of isocyanates and alcohols mdpi.com. Polyurethanes are significant industrial polymers, and their synthesis often relies on catalysts to control the reaction rates nih.gov. While amine and organometallic compounds are common catalysts, acid catalysts like DMHP also play a role mdpi.comnih.gov.
A computational study using the G3MP2BHandHLYP composite method examined the reaction between phenyl isocyanate (PhNCO) and butan-1-ol (BuOH) in the presence of DMHP mdpi.com. The study revealed that DMHP significantly lowers the activation energy of the reaction compared to the catalyst-free system. The proposed mechanism involves five steps, including the formation of a transition state and a product complex mdpi.com. The catalytic activity of DMHP was compared to other acids like methanesulfonic acid (MSA) and trifluoromethanesulfonic acid (TFMSA) mdpi.com.
The data from the computational study highlights the catalytic efficiency of DMHP in urethane synthesis.
| Catalytic System | Relative Enthalpy of Transition State (kJ/mol) mdpi.com | Decrease in Barrier Height vs. Catalyst-Free (kJ/mol) mdpi.com |
| Catalyst-Free | N/A | 0 |
| This compound (DMHP) | -15.85 | 127.7 |
| Methanesulfonic acid (MSA) | 11.15 | 125.3 |
| Trifluoromethanesulfonic acid (TFMSA) | -42.85 | 89.6 |
These results indicate that acids can be effectively employed in urethane synthesis, and DMHP serves as a potent catalyst for this transformation mdpi.com.
Reactivity of the P-H Bond in Organophosphorus Synthesis
The P-H bond in H-phosphonates like this compound is a key functional group that drives their reactivity in organophosphorus synthesis mdpi.com. This bond is acidic and allows the phosphorus center, which is typically electrophilic, to be modified to act as a nucleophile mdpi.com. The presence of the P=O bond is a significant driving force for these reactions mdpi.com.
The reactivity of the P-H bond is central to the formation of phosphorus-carbon (P-C) bonds, which are crucial for creating organophosphorus compounds with applications as flame retardants, pharmaceuticals, and ligands mdpi.com. Several classic and modern synthetic strategies exploit this reactivity:
Michael Addition: As discussed earlier, the base-catalyzed addition of the P-H bond across activated double bonds is a fundamental P-C bond-forming reaction rsc.org.
Hydrophosphinylation/Hydrophosphonylation: The addition of the P-H bond across unactivated alkenes and alkynes, often catalyzed by transition metals or initiated by radicals, is another direct method for creating P-C bonds nih.gov.
Pudovik and Abramov Reactions: These involve the addition of H-phosphonates to carbonyl compounds and imines, respectively, to form α-hydroxyphosphonates and α-aminophosphonates.
Hirao Reaction: This palladium-catalyzed cross-coupling reaction involves H-phosphonates and aryl halides to form aryl phosphonates.
The initial pyrolytic reaction of dimethyl hydrogen phosphite (a tautomer of DMHP) can be bimolecular, yielding monomethyl ester of phosphorous acid and the dimethyl ester of methylphosphonic acid, demonstrating the P-H bond's involvement in disproportionation and rearrangement reactions under thermal stress researchgate.net.
Interactions in Solvent Systems (e.g., diffusion coefficients)
The interaction of this compound in solvent systems is critical for understanding its behavior in solution, including reaction kinetics and mass transfer. A key parameter for quantifying these interactions is the diffusion coefficient (D), which describes the rate of movement of a solute through a solvent due to random molecular motion nih.govucl.ac.uk.
The experimental measurement of diffusion coefficients can be challenging and is influenced by factors such as temperature, concentration, and the nature of the solute and solvent nih.govmdpi.com. For phosphate species, molecular dynamics simulations have been used to analyze the diffusion of hydrogen phosphate ions in aqueous solutions researchgate.net. These studies calculate the mean square displacement (MSD) of the ions over time to derive the diffusion coefficient researchgate.net.
| System (Solute-Solvent) | Temperature (K) | Diffusion Coefficient (D) (m²/s) mdpi.com |
| Cellulose Triacetate - Dichloromethane | 303 | 4.5 x 10⁻¹¹ to 8.0 x 10⁻¹¹ |
| Polyvinyl Alcohol - Water | 303 | 4.1 x 10⁻¹² |
| Polyvinyl Alcohol - Water | 333 | 6.5 x 10⁻¹² |
| Cellulose Acetate - Tetrahydrofuran | 303 | 2.5 x 10⁻¹² |
| Cellulose Acetate - Tetrahydrofuran | 323 | 1.75 x 10⁻¹¹ |
These values illustrate how diffusion coefficients vary with the polymer-solvent system and temperature mdpi.com. For a small molecule like this compound in a non-viscous solvent, the diffusion coefficient would be expected to be significantly higher than those listed for polymers.
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Analysis
Chromatography is a cornerstone for the separation and analysis of dimethyl hydrogen phosphate (B84403) and its related compounds from complex matrices. Techniques such as gas chromatography and high-performance liquid chromatography are invaluable for these purposes.
Capillary gas chromatography has been effectively utilized for the analysis of dimethyl hydrogen phosphite (B83602) (DMHP), the tautomeric form of dimethyl hydrogen phosphate. cdnsciencepub.comnih.gov This technique is particularly useful for studying the stability of the compound under various conditions. cdnsciencepub.comnih.gov For instance, in studies simulating physiological environments, capillary GC has been used to monitor the concentration of DMHP over time. cdnsciencepub.comnih.gov A key advantage of this method is its linearity over a significant concentration range, typically from 10 to at least 1000 ng, allowing for accurate quantification. cdnsciencepub.comnih.gov
However, the analysis of polar metabolites like dialkyl phosphates, including dimethyl phosphate, by GC often requires a derivatization step to increase their volatility and improve chromatographic separation. acs.org A common derivatization agent is pentafluorobenzyl bromide (PFBB), which converts the polar phosphate acids into more volatile esters suitable for GC analysis. acs.org This derivatization, sometimes assisted by microwave energy, is a critical step for the successful determination of these compounds in various matrices. acs.org
High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis of this compound and its degradation products. cdnsciencepub.comnih.gov Reverse-phase (RP) HPLC methods are commonly employed for this purpose. nih.govnih.gov A typical RP-HPLC method might use a C18 or a specialized reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. nih.govnih.gov
HPLC is not only used for the quantification of the parent compound but also for the identification and quantification of its degradation products, such as methanol, monomethyl hydrogen phosphite, and orthophosphorous acid. cdnsciencepub.comnih.gov The versatility of HPLC allows for its application in various studies, including pharmacokinetics and the analysis of impurities. nih.govnih.gov The method is scalable and can be adapted for preparative separations to isolate impurities for further characterization. nih.govnih.gov
Table 1: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Typical Application | Sample Preparation | Key Advantages | References |
|---|---|---|---|---|
| Capillary GC | Stability studies of dimethyl hydrogen phosphite | Often requires derivatization (e.g., with PFBB) for polar metabolites | High sensitivity, linear over a wide range | cdnsciencepub.comnih.govacs.org |
| HPLC | Quantification of parent compound and degradation products | Minimal sample preparation for aqueous solutions | Versatile, scalable, suitable for polar and non-volatile compounds | cdnsciencepub.comnih.govnih.govnih.gov |
For the analysis of ionic degradation products of organophosphorus compounds, ion-exchange chromatography (IC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) offers a highly sensitive and element-specific detection method. hmdb.ca This technique is particularly well-suited for the speciation of phosphorus-containing transformation products. hmdb.ca
Anion-exchange chromatography can separate various phosphorus species, including aminopolyphosphonates, glyphosate, aminomethylphosphonic acid (AMPA), and phosphate, within a short analysis time. hmdb.ca The coupling with ICP-MS allows for excellent species-specific detection limits, often in the range of 0.06 to 0.73 µg/L of phosphorus. hmdb.ca This powerful combination enables the monitoring of the transformation of organophosphorus compounds in environmental or biological systems and helps in closing the phosphorus mass balance in such studies. hmdb.ca
Spectroscopic Methods for Structural Elucidation and Interaction Studies
Spectroscopic techniques are indispensable for the detailed structural elucidation of this compound and for studying its intermolecular interactions. Nuclear magnetic resonance, infrared, and Raman spectroscopy each provide unique insights into the molecular structure and dynamics of this compound.
NMR spectroscopy is a primary tool for the structural characterization of this compound.
¹H-NMR spectra provide information about the protons in the methyl groups. rsc.org
¹³C-NMR spectra reveal the carbon environment of the methyl groups. rsc.org
³¹P-NMR spectroscopy is particularly powerful for studying phosphorus-containing compounds, offering a wide chemical shift range and yielding sharp lines. huji.ac.il The ³¹P chemical shift is highly sensitive to the chemical environment of the phosphorus atom. huji.ac.il For dimethyl phosphate, a characteristic ³¹P NMR signal appears around 2.8 ppm. rsc.org
Low-temperature NMR studies have been used to investigate the hydrogen-bonded self-associates of dimethylphosphoric acid, revealing the formation of symmetric cyclic dimers and trimers. fu-berlin.de Furthermore, NMR has been instrumental in confirming the chemical structures of related phosphate compounds. rsc.org
Table 2: Representative NMR Data for Dimethyl Phosphite/Phosphate
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |
|---|---|---|---|---|
| ¹H | 3.74 | triplet | 12.0 | rsc.org |
| ¹³C | 52.1 | doublet | 5.7 (JC-P) | rsc.org |
| ³¹P | 11.1 | - | - | rsc.org |
| ³¹P | 2.8 | - | - | rsc.org |
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations and, by extension, the structure and bonding within this compound and its interactions with its environment.
The dimethyl phosphate anion is a model for the phosphodiester moiety in nucleic acids and its vibrational spectra have been studied extensively. nih.gov Normal coordinate analyses have been performed to assign the vibrational modes of the C-O-P-O-C network and the anionic phosphodioxy group (PO₂⁻). nih.gov
Raman spectroscopy is particularly useful for studying the interactions of the phosphate group. The symmetric stretch of the non-bridging phosphate oxygens (νsPO₂⁻) is a prominent feature in the Raman spectrum and is sensitive to interactions with ions. nih.govnih.gov Studies have shown that electrostatic, hydrogen-bonding, and inner-sphere coordination interactions with metal ions can be deconvoluted by analyzing this spectral region. nih.govnih.gov The νsPO₂⁻ vibrational frequency shifts to higher wavenumbers in the presence of metal cations, indicating binding. nih.gov
IR spectroscopy has also been used to study the asymmetric stretching vibration of the phosphate group, νAS(PO₂⁻), and its interaction with ions like Mg²⁺. acs.org The formation of contact ion pairs leads to a blue-shifted absorption component in the IR spectrum. acs.orgacs.org
Table 3: Key Vibrational Frequencies for Dimethyl Phosphate
| Vibrational Mode | Technique | Wavenumber (cm⁻¹) | Significance | References |
|---|---|---|---|---|
| Methyl group (νCH₃) | Raman | 1450-1464 | C-H stretching | nih.gov |
| Symmetric non-bridging phosphate stretch (νsPO₂⁻) | Raman | 1083 | Sensitive to ion interactions | nih.gov |
| Symmetric bridging phosphate stretch (νsOPO) | Raman | 754 | Skeletal vibration | nih.gov |
| Asymmetric phosphate stretch (νAS(PO₂⁻)) | IR | ~1220 | Sensitive to electric fields and ion pairing | acs.org |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing precise information about the molecular weight and elemental composition of a compound. In the analysis of this compound, Electrospray Ionization (ESI) coupled with high-resolution mass analyzers like Quadrupole Time-of-Flight (QTOF) has been effectively employed.
In negative ionization mode, this compound readily loses a proton to form the [M-H]⁻ ion. The high-resolution mass spectrum of this ion provides an accurate mass measurement, which can be used to confirm the elemental formula of the molecule. Subsequent fragmentation of this precursor ion through tandem mass spectrometry (MS/MS) yields a characteristic pattern of product ions. These fragment ions are formed by the cleavage of specific bonds within the parent molecule, and their analysis provides valuable structural information.
A study utilizing ESI-QTOF mass spectrometry in negative mode identified the precursor ion [M-H]⁻ of this compound at an m/z of 125.0009188. nih.gov Collision-induced dissociation of this precursor ion resulted in the formation of several key fragment ions, which are detailed in the table below. nih.gov
Table 1: Mass Spectrometry Data for this compound in Negative Ion Mode nih.gov
| Precursor Ion | Precursor m/z | Fragment Ion m/z | Relative Abundance |
| [M-H]⁻ | 125.0009188 | 78.959054 | 999 |
| 62.964139 | 255 | ||
| 78.995439 | 37 | ||
| 79.003682 | 22 |
The fragmentation of organophosphate esters can be complex, often involving rearrangements. For alkyl phosphates, a common fragmentation pathway involves the loss of the alkyl groups and the formation of ions related to the phosphate core. nih.gov The ion at m/z 78.959054 corresponds to the [PO₃]⁻ ion, a characteristic fragment for many organophosphate compounds. nih.gov
Advanced Spectroscopic Techniques and Their Application in Research
Beyond mass spectrometry, a suite of advanced spectroscopic techniques has been instrumental in characterizing this compound, providing detailed information about its structure, bonding, and dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative. Low-temperature NMR spectroscopy has been employed to study the self-association of dimethylphosphoric acid through hydrogen bonds. fu-berlin.de These studies, conducted in a CDF₃ + CDF₂Cl mixture at 140 K, allowed for the observation of distinct signals for different hydrogen-bonded clusters, such as symmetric cyclic dimers and trimers. fu-berlin.de The ³¹P NMR spectrum of these solutions showed two poorly resolved multiplets at 3.52 and 1.56 ppm, corresponding to the dimer and trimer species, respectively. fu-berlin.de
Vibrational Spectroscopy (IR and Raman):
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule, which are sensitive to its structure, conformation, and intermolecular interactions. The study of the asymmetric phosphate stretching vibration (νₐₛ(PO₂⁻)) of dimethyl phosphate in water using a combination of linear infrared absorption and two-dimensional infrared (2D-IR) spectroscopy has provided quantitative insights into the electric-field tuning of its vibrational frequencies. acs.org The νₐₛ(PO₂⁻) band for dimethyl phosphate in water appears between 1170 and 1300 cm⁻¹, with contributions from different conformers (gt at ~1190 cm⁻¹ and gg at 1220 cm⁻¹). acs.org
Furthermore, the vibrational properties of dimethyl phosphate have been investigated through a combination of molecular dynamics (MD) simulations and density functional theory (DFT) calculations. nih.gov These studies have shown that the vibrational characteristics of the phosphate moiety are highly sensitive to its conformation and its interactions with the surrounding aqueous environment. nih.gov This combined theoretical and experimental approach allows for a detailed assignment of the observed IR and Raman bands and provides a deeper understanding of the structure-spectra relationship. nih.gov
Computational and Theoretical Studies of Dimethyl Hydrogen Phosphate
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are instrumental in understanding the behavior of phosphate (B84403) systems at an atomic level. These approaches encompass a range of methods from quantum mechanics to classical mechanics, each providing a different level of detail and computational cost.
Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure and reactivity of molecules. It has been extensively applied to investigate the hydrolysis of phosphodiester bonds, for which dimethyl phosphate (DMP⁻) serves as a fundamental model system.
DFT studies have been employed to map the potential energy surface for the hydrolysis of DMP⁻, considering different nucleophiles such as water and the hydroxide ion, and in various environments, including the gas phase and implicit aqueous solvent. researchgate.net These calculations help in identifying the transition states and intermediates involved in the reaction, thereby elucidating the mechanism of bond cleavage. For the hydrolysis of DMP⁻, the rate-determining step is typically the nucleophilic attack on the phosphorus center. researchgate.net A benchmarking of 52 different DFT functionals has shown that MPWB1K, MPW1B95, and PBE1PBE are the most accurate for calculating both activation and reaction energies for DMP⁻ hydrolysis when compared to high-level CCSD(T) calculations. researchgate.net When considering only the activation energies, the MPWB1K, MPW1B95, and B1B95 functionals provide the lowest errors. researchgate.net
To improve the efficiency of these calculations for larger biological systems, approximate methods like the Self-Consistent-Charge Density-Functional Tight-Binding (SCC-DFTB) theory have been parameterized specifically for phosphate hydrolysis reactions. rutgers.edu A "reaction-specific" parameterization, known as SCC-DFTBPR, has been developed that provides reliable structural properties and semi-quantitative energetics for the hydrolysis of model phosphate species. rutgers.edu
The table below summarizes the performance of various DFT functionals for calculating the activation energy of DMP⁻ hydrolysis with a hydroxide nucleophile in an aqueous continuum solvent model (energies in kcal/mol).
| Functional | Mean Absolute Error (MAE) | Mean Signed Error (MSE) |
| MPWB1K | 1.1 | -0.1 |
| B1B95 | 1.3 | -1.3 |
| MPW1B95 | 1.3 | -0.5 |
| PBE1PBE | 1.5 | -1.5 |
| B3LYP | 2.5 | -2.5 |
Data sourced from a benchmark of 52 functionals against CCSD(T) calculations. researchgate.net
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with the surrounding environment. Ab initio MD simulations, where forces are calculated "on the fly" from electronic structure theory, have been used to study the hydration of the dimethyl phosphate anion (DMP⁻). acs.org These simulations have revealed that both the geometry and the electronic structure of the DMP⁻ anion change significantly when moving from the gas phase to an aqueous solution. acs.org
Classical MD simulations, which use pre-parameterized force fields, are also extensively used to study the hydration and ion interactions of phosphate systems. Studies on DMP⁻ have characterized its hydration shell in detail, revealing distinct hydration zones around the phosphate group. acs.org The interaction of DMP⁻ with water and metal ions is crucial for its biological function, and MD simulations provide insights into the structure and dynamics of these interactions. For instance, simulations have shown that vibrational properties of the phosphate moiety are highly sensitive to its conformation and interactions with the aqueous environment. nih.gov Explicit inclusion of solvent molecules in the computational model is necessary to accurately reproduce experimental infrared and Raman spectra. nih.gov
The interaction energies between phosphate species and their environment can be calculated from MD simulations. The table below shows example interaction energies for glycerolphosphate (GP) at a diaspore-water interface, illustrating the types of interactions that can be quantified.
| Interacting Pair | Average Interaction Energy (kcal/mol) |
| Diaspore-GP (per bond) | -23 |
| GP-Water (per water molecule) | -2.6 |
Data adapted from QM/MM molecular dynamics simulations of organic phosphates at a mineral surface. frontiersin.org
The accuracy of classical MD simulations depends critically on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. Due to the highly charged and polarizable nature of phosphate groups, developing accurate force fields for these systems is challenging. nih.govacs.org
Significant effort has been dedicated to developing and parameterizing force fields for phosphate-containing molecules, including dimethyl phosphate (DMP⁻). The AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications) force field, for example, has been specifically parameterized for DMP⁻ and trimethyl phosphate (TMP). nih.govacs.orgnih.gov This process involves using high-level quantum mechanical calculations to derive parameters for atomic multipole moments, polarizabilities, and valence terms (bonds, angles, torsions). nih.govnih.gov To accurately model the behavior of phosphates, it has been found necessary to include specific coupling terms, such as stretch-torsion and angle-torsion, to capture asymmetries in P-O bond lengths and angles that arise from stereoelectronic effects like the generalized anomeric effect. nih.govnih.gov
The development of such polarizable, multipole-based force fields allows for a more accurate description of the molecular structure, conformational energy surface, and interactions with water and metal ions compared to standard, non-polarizable force fields. nih.gov The table below presents some of the atomic polarizability parameters developed for the AMOEBA force field for DMP⁻ and TMP.
| Atom Type | Molecule | Polarizability (ų) |
| Phosphorus (P) | DMP⁻ / TMP | 1.788 |
| Double-bonded Oxygen (O) | DMP⁻ | 1.724 |
| Double-bonded Oxygen (O) | TMP | 0.892 |
| Single-bonded Oxygen (Os) | DMP⁻ / TMP | 0.963 |
| Methyl Carbon (C) | DMP⁻ / TMP | 1.190 |
| Methyl Hydrogen (H) | DMP⁻ / TMP | 0.440 |
Data sourced from the development of the AMOEBA force field for dimethyl and trimethyl phosphate. nih.gov
Conformational Analysis and Energy Profiles
The biological function of phosphate-containing molecules is intimately linked to their three-dimensional structure and conformational flexibility. Computational methods are essential for exploring the conformational landscape and energy profiles of these molecules.
The conformational flexibility of dimethyl phosphate is primarily determined by the rotation around the two O-P-O-C torsion angles. For the protonated form, dimethyl hydrogen phosphate, density functional theory-based molecular dynamics calculations have been used to explore its conformational flexibility in an aqueous solution. colab.ws These simulations, even on a very short timescale (2.2 picoseconds), have shown that the reorganization of solvent molecules plays a crucial role in the transitions between different equilibrium conformations, such as gauche,gauche and gauche,trans. colab.ws
For the dimethyl phosphate anion (DMP⁻), quantum mechanical calculations have been used to construct conformational energy maps. nih.gov These studies have identified three main stable conformations: gauche,gauche (gg), gauche,trans (gt), and trans,trans (tt). nih.gov The relative energies of these conformers are significantly influenced by the surrounding environment, such as the presence of a solvent or the binding of metal ions. nih.gov For instance, ab initio calculations have shown that ion binding and the solution environment have a significant impact on both the molecular geometry and the energy differences between conformations. nih.gov
The relative energies of the stable conformers of DMP⁻ calculated at the MP2/aug-cc-pVTZ level with a Polarizable Continuum Model (PCM) to represent an aqueous solvent are presented below.
| Conformation | Relative Energy (kcal/mol) |
| gauche,gauche (gg) | 0.00 |
| gauche,trans (gt) | 0.44 |
| trans,trans (tt) | 2.50 |
Data sourced from quantum mechanical studies for the development of the AMOEBA force field. nih.gov
Dimethyl phosphate is widely used as the simplest model compound to mimic the phosphodiester linkage found in the backbone of nucleic acids (DNA and RNA) and in phospholipids. acs.org Its structural and electronic properties, as well as its interactions with water and ions, provide fundamental insights into the behavior of these much larger and more complex biological macromolecules.
Computational studies on dimethyl phosphate help to understand key aspects of nucleic acid structure, such as the conformational preferences of the backbone torsion angles and the role of counterions in stabilizing the highly charged structure. The development of accurate computational models for small molecules like dimethyl phosphate is a critical step toward reliable simulations of nucleic acids and proteins that interact with them. nih.gov The insights gained from studying the hydration, ion binding, and conformational energetics of dimethyl phosphate are directly applicable to understanding the forces that govern the structure and function of DNA and RNA.
While this compound itself is a simple ester, other modified phosphate analogs, such as (α-monofluoroalkyl)phosphonates, have been designed as "isoacidic" mimics of biological phosphates, meaning they have similar pKa values. researchgate.net These compounds are designed to be non-hydrolyzable analogs of natural phosphates and are used as tools to study the mechanisms of enzymes that process phosphate-containing substrates. researchgate.net
Predictive Modeling of Reactivity and Stability of this compound
Computational and theoretical studies have become indispensable tools for understanding the chemical behavior of molecules like this compound (DMHP). Through predictive modeling, researchers can elucidate reaction mechanisms, determine the stability of compounds under various conditions, and calculate key thermodynamic and kinetic parameters. This section focuses on the application of these computational methods to predict the reactivity and stability of this compound, with a specific emphasis on its hydrolysis.
Calculation of Activation Free-Energy Profiles for Reactions
The hydrolysis of the phosphodiester bond in molecules such as dimethyl phosphate (DMP), the deprotonated form of DMHP, is a fundamental chemical process. Computational studies, particularly those employing density functional theory (DFT), have been instrumental in mapping the potential energy surface for this reaction. By calculating the energy of the system at various points along the reaction coordinate, a free-energy profile can be constructed, which reveals the activation energy barrier—the energy required to initiate the reaction.
A key study in this area benchmarked a wide array of DFT functionals to determine the most accurate methods for calculating the energies associated with DMP hydrolysis. The research calculated the potential energy surface for the hydrolysis of DMP with two different nucleophiles, water (H₂O) and the hydroxide ion (OH⁻), in both a vacuum and an aqueous implicit solvent environment acs.org. This comprehensive approach allows for a detailed understanding of how the reaction mechanism and its energetics are influenced by the attacking species and the surrounding medium acs.org.
The calculated activation and reaction energies for the hydrolysis of dimethyl phosphate provide critical insights into its reactivity. These values, determined at a high level of theory (approximated CCSD(T)/CBS//B3LYP/6-311++G(2d,2p)), serve as a benchmark for further computational work on related systems acs.org. The study identified that functionals such as MPWB1K, MPW1B95, and PBE1PBE are among the most accurate for these calculations acs.org.
Below are the benchmark activation and reaction energies for the hydrolysis of dimethyl phosphate under different conditions.
Table 1: Calculated Activation and Reaction Energies for the Hydrolysis of Dimethyl Phosphate (kcal/mol)
| Reaction Condition | Nucleophile | Medium | Activation Energy (ΔE‡) | Reaction Energy (ΔErxn) |
|---|---|---|---|---|
| 1 | H₂O | Vacuum | 36.5 | -1.7 |
| 2 | OH⁻ | Vacuum | 14.3 | -67.6 |
| 3 | H₂O | Aqueous (Implicit Solvent) | 46.0 | -5.0 |
| 4 | OH⁻ | Aqueous (Implicit Solvent) | 27.3 | -28.1 |
Data sourced from Ribeiro et al., Journal of Chemical Theory and Computation, 2010. acs.org
These calculations demonstrate that the hydrolysis of dimethyl phosphate is significantly more favorable when initiated by a hydroxide ion compared to a water molecule, as indicated by the lower activation energies. Furthermore, the surrounding solvent has a substantial impact on both the activation and reaction energies.
Prediction of Hydrolytic Behavior under Varying Conditions
An investigation into the stability of dimethyl hydrogen phosphite (B83602) in aqueous solutions under simulated physiological conditions revealed that its degradation is highly dependent on temperature, concentration, and pH frontiersin.orgnih.gov. In these studies, the disappearance of DMHP was found to follow first-order kinetics after an initial stability period frontiersin.orgnih.gov. The half-life of the compound decreased with increasing temperature and concentration, and was also influenced by the pH of the solution frontiersin.orgnih.gov.
The findings from these experimental studies on dimethyl hydrogen phosphite can be used to construct a predictive model for the hydrolytic behavior of this compound, as the underlying principles of hydrolysis are similar for these related organophosphorus compounds. The data illustrates how changes in environmental conditions can significantly impact the stability of such molecules.
Below is a summary of the stability and half-life of dimethyl hydrogen phosphite under different conditions, which can be used as a predictive model for the behavior of this compound.
Table 2: Stability and Half-Life of Dimethyl Hydrogen Phosphite Under Varying Conditions
| Concentration | Buffer | pH | Temperature (°C) | Stability Period (hours) | Half-Life (hours) |
|---|---|---|---|---|---|
| 10% | 0.1M Phosphate | 7.4 | 37 | 3.6 | 2.4 |
| Lower than 10% | 0.1M Phosphate | 7.4 | 37 | Increased | Increased |
| 10% | 0.1M Phosphate | 7.4 | Lower than 37 | Increased | Increased |
| 10% | 0.1M Phosphate | 8.0 | 37 | Increased | Increased |
Data based on findings from studies on dimethyl hydrogen phosphite. frontiersin.orgnih.gov
This predictive model, based on experimental data from a closely related compound, suggests that the hydrolysis of this compound would be accelerated at higher temperatures and concentrations. Furthermore, the rate of hydrolysis is expected to be sensitive to pH, with stability likely increasing in slightly more alkaline conditions compared to neutral pH, before increasing significantly under more basic conditions where hydroxide-mediated hydrolysis would dominate, as suggested by the activation energy calculations in the previous section.
Environmental Fate and Bioremediation Research
Environmental Occurrence and Pathways
Dimethyl hydrogen phosphate (B84403) is introduced into the environment through two primary pathways: as a breakdown product of agricultural chemicals and through direct release from industrial sources.
A significant source of dimethyl hydrogen phosphate in the environment is the degradation of organophosphate pesticides. nih.gov The chemical structure of these pesticides often contains dimethyl phosphate moieties, which are released during biotic and abiotic degradation processes.
Trichlorfon (B7771407): This organophosphate insecticide undergoes hydrolysis to form dichlorvos, which is then further degraded through the cleavage of the P-C bond, yielding this compound and chloral (B1216628) hydrate. mdpi.com Studies have shown that trichlorfon can be readily hydrolyzed to dichlorvos, and subsequently, demethylated compounds, including dimethyl phosphate and monomethyl phosphate, are formed. oecd.org
Malathion (B1675926): The degradation of malathion also leads to the formation of this compound. nih.gov The breakdown of malathion in aqueous solutions can produce various intermediates, with dimethyl phosphate being one of the identified degradation products. taylorfrancis.com The degradation pathways of malathion are complex and can be influenced by factors such as pH and the presence of oxidizing agents. nih.gove3s-conferences.org
The following table summarizes the role of this compound as a degradation product of these pesticides.
| Pesticide | Degradation Pathway Leading to this compound | Key Intermediates |
| Trichlorfon | Hydrolysis followed by cleavage of the P-C bond. mdpi.com | Dichlorvos mdpi.com |
| Malathion | Hydrolysis and oxidation. taylorfrancis.comnih.gov | Malaoxon nih.gov |
This table illustrates the precursor pesticides and their pathways to forming this compound.
This compound is utilized as a chemical intermediate in the production of various substances, including pesticides and flame retardants. nih.gov Its release into the environment can occur during its manufacturing, processing, and transportation. imrpress.com Additionally, it can be present as an impurity in other chemical products. For instance, the chemical intermediate trimethyl phosphite (B83602) can contain this compound as a contaminant (approximately 2%) and readily hydrolyzes to it in the presence of moisture. nih.gov Industrial wastewater discharges and accidental spills are potential routes for its entry into aquatic and terrestrial ecosystems.
Degradation in Environmental Matrices
Once released into the environment, this compound is subject to several degradation processes that determine its persistence and ultimate fate.
In the atmosphere, this compound is expected to be degraded primarily through reactions with photochemically produced hydroxyl (OH) radicals. oecd.org The estimated half-life for this reaction is rapid, suggesting that atmospheric transport over long distances is unlikely.
Based on calculations using AOPWIN v.1.90, the atmospheric degradation of a similar compound, dimethyl phosphonate (B1237965), by OH-radicals is summarized below.
| Parameter | Value | Reference |
| Rate Constant | 5.58 x 10⁻¹² cm³/molecule·sec | oecd.org |
| Estimated Half-life | 2.9 hours | oecd.org |
This table presents the calculated atmospheric degradation rate of a closely related compound, providing an indication of the likely atmospheric fate of this compound.
Hydrolysis is a major degradation pathway for this compound in aqueous environments and moist soils. oecd.org The rate of hydrolysis is significantly influenced by pH. oecd.org Under neutral to alkaline conditions, the hydrolysis is relatively rapid, while it is much slower in acidic conditions. oecd.org The hydrolysis of this compound results in the formation of monomethyl phosphonate, phosphorous acid, and methanol. oecd.orgnih.gov
The pH-dependent hydrolysis half-life of the related compound dimethyl phosphonate is detailed in the table below.
| pH | Half-life | Reference |
| 4 | ~470 hours | oecd.org |
| 7 | ~3 hours | oecd.org |
| 9 | < 0.3 hours | oecd.org |
This interactive table shows the significant impact of pH on the hydrolysis rate of a similar organophosphate compound, indicating that this compound would be less persistent in neutral to alkaline waters and soils.
While specific studies on the direct biodegradation of this compound are limited, the broader literature on organophosphate pesticides indicates that microorganisms play a role in their degradation. imrpress.comnih.gov Organisms can utilize organophosphates as a source of phosphorus or carbon. nih.gov The initial step in the biodegradation of many organophosphates is often hydrolysis, which can be facilitated by microbial enzymes. imrpress.comimrpress.com
Bioaccumulation and Geoaccumulation Potential
The potential for this compound to accumulate in living organisms (bioaccumulation) and in environmental compartments like soil and sediment (geoaccumulation) is considered to be low. This assessment is primarily based on the compound's physicochemical properties, specifically its octanol-water partition coefficient (log Kow) and soil organic carbon-water (B12546825) partitioning coefficient (Koc).
Bioaccumulation in Aquatic Organisms
The tendency of a substance to accumulate in aquatic life is often predicted by its octanol-water partition coefficient (log Kow). A low log Kow value generally indicates poor lipid solubility and thus a low potential for bioaccumulation in the fatty tissues of organisms. The calculated log Kow for this compound is -1.2, a value that suggests a negligible potential for bioaccumulation. nih.gov
Furthermore, the rapid hydrolysis of this compound in water makes the experimental determination of a bioconcentration factor (BCF) challenging. The BCF is a key measure of a chemical's concentration in an organism relative to the concentration in the surrounding water. wikipedia.org The instability of the compound in aqueous environments means it breaks down before significant accumulation can occur. researchgate.net Its primary degradation product, monomethyl hydrogen phosphite, also has a low calculated log Kow of -1.19, indicating it too has a low potential for bioaccumulation.
Geoaccumulation in Soil and Sediment
The potential for a chemical to bind to soil and sediment is indicated by its soil organic carbon-water partitioning coefficient (Koc). chemsafetypro.com A low Koc value suggests that the chemical is more likely to remain in the water phase rather than adsorbing to soil or sediment particles, indicating high mobility and low accumulation potential. chemsafetypro.com
Calculated Koc values for this compound and its degradation product, monomethyl hydrogen phosphite, are very low, further supporting the assessment of a low geoaccumulation potential. Adsorption to soils or suspended solids is not considered an important environmental fate process for this compound, due in part to its rapid hydrolysis.
Below are the key parameters indicating the low bioaccumulation and geoaccumulation potential of this compound and its primary metabolite.
Table 1: Bioaccumulation and Geoaccumulation Potential Indicators
| Compound | Parameter | Value | Implication |
|---|---|---|---|
| This compound | log Kow (calculated) | -1.2 | Low bioaccumulation potential |
| Koc (calculated) | 2.62 | Very low geoaccumulation potential | |
| Monomethyl hydrogen phosphite | log Kow (calculated) | -1.19 | Low bioaccumulation potential |
| Koc (calculated) | 1.36 | Very low geoaccumulation potential |
Biological and Biomedical Research Applications and Implications
Interactions with Biological Systems
The interactions of dimethyl hydrogen phosphate (B84403) with biological components are primarily non-covalent, involving ion-pairing and structural mimicry. These interactions are fundamental to understanding the behavior of larger biological macromolecules.
Dimethyl hydrogen phosphate is recognized as a metabolite within biological systems and is listed in the Human Metabolome Database (HMDB) under the classification of dialkyl phosphates. hmdb.ca While its role in endogenous metabolic pathways is not extensively detailed, it appears as a key product in the detoxification and hydrolysis of various organophosphorus compounds. For instance, the hydrolysis of nerve agent simulants, such as dimethyl p-nitrophenyl phosphate (DMNP), yields this compound as a stable product. preprints.org This suggests its formation is a crucial step in the metabolic breakdown of certain xenobiotics, effectively neutralizing more reactive and toxic substances.
The negatively charged phosphate group of DMHP readily interacts with biologically relevant metal cations. This ion-pairing is critical for stabilizing the structure of nucleic acids and mediating cellular processes. Dimethyl phosphate is considered the simplest model ion for assessing these interactions with the phosphate backbone of DNA and RNA.
Studies using dielectric relaxation and nuclear magnetic resonance spectroscopies have elucidated the nature of these interactions in aqueous solutions.
Magnesium (Mg²⁺) and Calcium (Ca²⁺): These divalent cations form stable, contact ion-pairs (CIPs) with dimethyl phosphate. The degree of ion association is significant, with 20–27% of DMHP being associated with these ions at a 2:1 salt-to-DMHP molar ratio. The formation constant for Mg²⁺ with DMHP is considered a good proxy for the binding of magnesium to RNA.
Sodium (Na⁺): In contrast, the monovalent sodium ion predominantly forms more loosely associated, solvent-shared ion-pairs (SIPs).
The binding strength and dissociation kinetics follow a clear trend, with the divalent cations forming stronger and more stable pairs than the monovalent sodium ion.
| Cation | Predominant Ion-Pair Type | Relative Binding Strength | Ion-Pair Dissociation Rate Order |
|---|---|---|---|
| Mg2+ | Contact Ion-Pair (CIP) | Strongest | Slowest |
| Ca2+ | Contact Ion-Pair (CIP) | Strong | Intermediate |
| Na+ | Solvent-Shared Ion-Pair (SIP) | Weakest | Fastest |
This compound is widely used as a structural analog for the phosphate groups in essential biological macromolecules.
Phospholipids: The dimethyl phosphate anion also serves as a model for the phosphate head groups of phospholipids found in cell membranes. Atomistic molecular dynamics simulations using DMHP have provided insights into processes like membrane fusion. For example, studies on the formation of DMHP-Ca²⁺ complexes show that calcium ions can bridge two opposing DMHP molecules, leading to the release of water. who.intnorthwestern.edu This process of local dehydration is hypothesized to be a key step in destabilizing lipid bilayers and facilitating the SNARE-induced membrane fusion that is essential for cellular transport and communication. who.intnorthwestern.edu
Enzymatic and Biochemical Transformations
This compound is a product of the hydrolysis of more complex organophosphate esters, a reaction central to the function of hydrolase enzymes, particularly phosphotriesterases. While direct studies of DMHP as a substrate for common hydrolases or nucleases are not prominent, its formation is a key indicator of catalytic activity.
In research settings, the catalytic hydrolysis of nerve agent simulants like dimethyl p-nitrophenyl phosphate (DMNP) is monitored by the appearance of this compound. mdpi.com Advanced materials, such as zirconium-based metal-organic frameworks (MOFs), have been developed to mimic the function of hydrolase enzymes, catalyzing the rapid breakdown of these compounds into DMHP and a corresponding alcohol. preprints.orgmdpi.com These studies provide insight into the mechanisms of phosphodiester bond cleavage that are fundamental to the catalytic action of nucleases and other phosphohydrolases. Furthermore, some organophosphorus compounds are known to interact with the active sites of carboxylesterases, a broad family of α/β hydrolases. nih.gov
Toxicity and Carcinogenicity Studies (Academic Focus)
A review of academic and governmental research, including comprehensive studies by the National Toxicology Program (NTP) and evaluations by the International Agency for Research on Cancer (IARC), reveals a focus on the related compound, dimethyl hydrogen phosphite (B83602) (DMHP). who.intnih.gov These extensive toxicological evaluations have assessed the carcinogenicity of the phosphite compound in animal models. who.intnih.gov
Effects on Mammalian Systems in Research Models
Research utilizing mammalian models, particularly Fischer 344 rats, has provided significant insights into the pathological and biochemical effects of this compound (DMHP). Chronic administration through gavage has been shown to induce both neoplastic and nonneoplastic changes in specific organs.
In long-term studies, DMHP led to an increased incidence of alveolar/bronchiolar carcinomas in both male and female rats. nih.govinchem.org Male rats also exhibited a higher occurrence of squamous-cell carcinomas of the lung, as well as papillomas and carcinomas of the forestomach. nih.govinchem.orgresearchgate.net Nonneoplastic lesions observed in rats included lung adenomatous and alveolar epithelial hyperplasia and chemical pneumonia. researchgate.netwho.int
Shorter-term investigations, designed to elucidate the early-stage mechanisms of toxicity, revealed specific changes in the forestomach. nih.govsci-hub.se Daily administration of DMHP for periods of four to six weeks resulted in a significant increase in the weight of the forestomach, an effect that was reversible, returning to control levels after a recovery period. nih.govsci-hub.se Microscopic examination of the forestomach tissue from treated rats showed a thickened stratified squamous epithelium characterized by hyperplasia, hyperkeratosis, and subepithelial inflammation and edema. nih.govnih.govsci-hub.se However, these short-term studies did not produce microscopic changes in the lungs or glandular stomach. nih.govsci-hub.se
Biochemical assessments identified other subtle systemic effects. For instance, serum angiotensin-converting enzyme levels, an indicator of lung injury, were found to be elevated in treated rats from the fourth week of administration, though these levels returned to normal when the treatment was discontinued. nih.govwho.intwho.int Additionally, levels of soluble nonprotein sulfhydryls were elevated in the forestomach. nih.govwho.intwho.int In contrast, the activity of microsomal cytochrome P450 in the liver and kidney remained unchanged. nih.govwho.intwho.int
| Organ/System | Observed Effect in Fischer 344 Rats | Study Type | Source |
|---|---|---|---|
| Lung | Increased incidence of alveolar/bronchiolar carcinomas | Chronic | nih.govinchem.org |
| Lung | Increased incidence of squamous-cell carcinomas (males) | Chronic | nih.govinchem.org |
| Lung | Adenomatous and alveolar epithelial hyperplasia | Chronic | researchgate.netwho.int |
| Forestomach | Increased incidence of papillomas and carcinomas (males) | Chronic | nih.govinchem.org |
| Forestomach | Significant increase in organ weight | Short-term | nih.govsci-hub.se |
| Forestomach | Epithelial hyperplasia and hyperkeratosis | Short-term/Chronic | nih.govwho.intnih.govsci-hub.se |
| Forestomach | Subepithelial inflammation and submucosal edema | Short-term | nih.govnih.govsci-hub.se |
| Serum | Elevated angiotensin-converting enzyme levels | Short-term | nih.govwho.intwho.int |
| Liver & Kidney | No change in microsomal cytochrome P450 activity | Short-term | nih.govwho.int |
Mutagenicity and Genotoxicity in In Vitro and In Vivo Studies
The mutagenic and genotoxic potential of this compound has been evaluated across a range of in vitro and in vivo assays, yielding mixed results depending on the specific endpoint and test system.
In bacterial reverse mutation assays, DMHP was found to be non-mutagenic. inchem.org It did not cause mutations in several strains of Salmonella typhimurium, either with or without the presence of an external metabolic activation system derived from Aroclor 1254-induced rat or Syrian hamster liver. nih.govwho.int Furthermore, in vivo studies using the fruit fly Drosophila melanogaster showed that DMHP did not induce sex-linked recessive lethal mutations after administration through feeding or injection. nih.govwho.int
Conversely, studies using mammalian cell lines in vitro have indicated genotoxic activity. inchem.org DMHP was shown to cause both sister chromatid exchange and chromosomal aberrations in Chinese hamster ovary (CHO) cells. nih.govwho.intwho.int These effects were observed both in the presence and absence of an exogenous metabolic activation system. nih.govwho.intwho.int Additionally, DMHP induced mutations at the thymidine kinase (TK) locus in L5178Y mouse lymphoma cells. nih.govwho.int While an external metabolic system was not required for this activity, its presence did increase the mutagenic response. nih.govwho.int
| Assay Type | Test System | Metabolic Activation | Result | Source |
|---|---|---|---|---|
| Bacterial Reverse Mutation | Salmonella typhimurium (various strains) | With and Without S9 | Negative | nih.govwho.int |
| Sex-Linked Recessive Lethal | Drosophila melanogaster | In vivo | Negative | nih.govwho.int |
| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | With and Without S9 | Positive | nih.govwho.intwho.int |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | With and Without S9 | Positive | nih.govwho.intwho.int |
| Gene Mutation (TK locus) | L5178Y Mouse Lymphoma cells | With and Without S9 | Positive | nih.govwho.int |
Unscheduled DNA Synthesis Induction
The ability of this compound to induce unscheduled DNA synthesis (UDS), a form of DNA repair, has been investigated in primary cultures of rat hepatocytes, with some reports presenting seemingly conflicting results. An initial report indicated that DMHP did not induce UDS in primary rat hepatocyte cultures, although specific details of the study conditions were not provided. nih.govwho.int
However, subsequent findings have clarified that under specific conditions, DMHP can elicit a positive UDS response. who.intnih.gov It has been reported to induce unscheduled DNA synthesis in hepatocytes isolated from rats that had been pre-treated with metabolic inducers such as Aroclor or 3-methylcholanthrene. who.int A study specifically examining the effects in hepatocytes from Aroclor-pretreated rats documented a positive result for UDS induction. nih.gov This suggests that the metabolic activation of this compound, enhanced by pre-treatment with enzyme inducers, may be a prerequisite for it to cause the type of DNA damage that triggers a UDS response in this assay system.
Future Research Directions and Emerging Areas
Development of Green Chemistry Synthetic Routes
Traditional synthesis methods for organophosphorus compounds, including dimethyl hydrogen phosphate (B84403), often rely on harsh reagents and produce significant waste. rsc.orggoogle.com Future research is increasingly directed towards developing more environmentally benign synthetic pathways that align with the principles of green chemistry.
One promising avenue is the exploration of electrochemical synthesis . Recent studies have demonstrated the electrosynthesis of dimethyl phosphite (B83602), a tautomer of dimethyl hydrogen phosphate, from inorganic phosphorus sources and methanol. rsc.orgresearchgate.net This method offers a greener alternative by avoiding the use of toxic reagents like phosphorus trichloride (B1173362) and operating under milder conditions. rsc.orggoogle.com Future work in this area could focus on optimizing reaction conditions to improve yield and selectivity for this compound, as well as scaling up the process for industrial applications.
Another key area of development is microwave-assisted synthesis . Microwave irradiation has been shown to accelerate many organophosphorus reactions, often leading to higher yields and shorter reaction times with the potential for solvent-free conditions. tandfonline.commdpi.combenthamdirect.comprimescholars.comprimescholars.com Research into microwave-assisted methods for the synthesis of this compound could lead to more energy-efficient and scalable production processes. The table below summarizes a comparative overview of traditional versus emerging green synthetic routes.
| Parameter | Traditional Synthesis (e.g., using PCl3) | Electrochemical Synthesis | Microwave-Assisted Synthesis |
|---|---|---|---|
| Starting Materials | Phosphorus trichloride, Methanol | Inorganic Phosphorus (e.g., H3PO2), Methanol | Varies (e.g., Dialkyl phosphites) |
| Reagents/Catalysts | Often requires harsh reagents | Electrochemical cell | May reduce or eliminate catalyst need |
| Energy Input | Conventional heating | Electrical energy | Microwave irradiation |
| Byproducts | Can produce hazardous waste (e.g., HCl) | Fewer hazardous byproducts | Reduced byproducts due to higher selectivity |
| Reaction Time | Typically longer | Potentially faster | Significantly shorter |
Advanced Computational and Machine Learning Approaches for Prediction of Properties and Reactivity
The use of computational chemistry and machine learning is set to revolutionize the study of organophosphorus compounds. These approaches can predict the physicochemical properties, reactivity, and toxicity of molecules like this compound with increasing accuracy, thereby reducing the need for extensive and costly experimental work.
Future research will likely focus on developing machine learning models specifically tailored for organophosphates . While general models exist, fine-tuning them with data on smaller organophosphates like this compound can improve the prediction of its specific properties. These models could be used to predict its solubility in different solvents, its stability under various conditions, and its potential for environmental persistence.
Computational studies will continue to provide deep insights into the reaction mechanisms involving this compound. For instance, density functional theory (DFT) calculations can be employed to model the transition states of its synthesis and degradation reactions, helping to design more efficient catalysts and synthetic routes. Furthermore, molecular dynamics simulations can elucidate its interactions with biological macromolecules, as discussed in a later section.
Investigation of Novel Catalytic Applications
This compound and related organophosphorus compounds are not only products of catalysis but can also be involved in catalytic processes themselves. Future research is expected to uncover new catalytic applications for this compound and its derivatives.
One area of interest is its use in organocatalysis . Chiral organophosphorus compounds are increasingly being used as hydrogen-bonding organocatalysts in asymmetric synthesis. nih.govnih.gov While this compound itself is achiral, it can serve as a precursor for the synthesis of more complex chiral organophosphorus catalysts.
Furthermore, the study of the catalytic hydrolysis of organophosphates is crucial for developing effective decontamination methods. Research on the catalytic degradation of dimethyl phosphite and other organophosphate simulants using metal-organic frameworks (MOFs) and other novel catalysts provides a foundation for designing systems to break down unwanted this compound in the environment. preprints.orgacs.org The hydrolysis of dimethyl p-nitrophenyl phosphate, which yields this compound as a product, is often used as a model reaction to screen for efficient catalysts. preprints.org
Detailed Elucidation of Biochemical Interaction Mechanisms
A deeper understanding of how this compound interacts with biological systems is crucial, particularly given its relationship to more complex organophosphate pesticides and nerve agents. Future research in this area will likely focus on several key aspects.
A primary area of investigation is the interaction of organophosphates with acetylcholinesterase (AChE) , a critical enzyme in the nervous system. nih.govacs.orgacs.orgresearchgate.netmdpi.com While the inhibitory mechanism of many larger organophosphates is well-established, detailed studies on how a smaller molecule like this compound might interact with the active site of AChE, even if weakly, could provide valuable insights for the design of novel inhibitors or reactivators. nih.govacs.org The irreversible inhibition of AChE by toxic organophosphates leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of cholinergic receptors. acs.org
The metabolism and degradation of this compound in biological systems is another important research direction. Studies have shown that dimethyl hydrogen phosphite is metabolized in rats, and its stability and degradation products under physiological conditions have been investigated. oecd.orgnih.govresearchgate.netnih.gov Future work could use advanced analytical techniques, such as high-resolution mass spectrometry and NMR, to identify all metabolic intermediates and final breakdown products in various organisms. This knowledge is essential for assessing its potential for bioaccumulation and long-term toxicological effects.
Exploration of Sustainable and Environmentally Benign Applications
There is a growing demand for chemicals that are not only effective but also have a minimal environmental impact. Future research will explore sustainable applications for this compound and related compounds.
One of the most promising areas is its use as a flame retardant . Phosphorus-based flame retardants are considered a greener alternative to halogenated flame retardants, which are often persistent and toxic. accustandard.comresearchgate.netnih.govspecificpolymers.com Dimethyl hydrogen phosphite is used as a flame retardant in various polymers. nih.gov Further research could focus on optimizing its performance in different materials and exploring synergistic effects with other environmentally friendly flame retardants.
The development of biodegradable and biocompatible materials based on phosphate esters is another exciting frontier. cosmeticsciencetechnology.com Phosphate esters are known for their biocompatibility and biodegradability, making them suitable for applications in personal care products and as emulsifiers in agricultural formulations. cosmeticsciencetechnology.comshreechem.inethox.com Research into polymers and surfactants derived from this compound could lead to new sustainable materials with a wide range of applications. The biodegradability of dimethyl phosphonate (B1237965) has been studied, providing a basis for designing future applications with a controlled environmental fate. oecd.org
The table below summarizes some of the key sustainable applications being explored for this compound and related compounds.
| Application Area | Specific Use | Environmental Benefit |
|---|---|---|
| Flame Retardants | Additive for polymers (e.g., Nylon) | Alternative to persistent halogenated flame retardants |
| Agriculture | Emulsifiers for pesticide formulations | Improved dispersion can lead to lower pesticide application rates |
| Lubricants | Anti-wear and corrosion-inhibiting additives | Development of eco-friendly lubricant formulations |
| Personal Care | Surfactants and emulsifiers | Biocompatible and biodegradable ingredients |
Q & A
Q. What are the key physicochemical properties of DMHP relevant to experimental design?
DMHP (CAS 813-78-5) is a colorless, oily liquid with the molecular formula C₂H₇O₄P and a molecular weight of 126.02 g/mol. It is highly soluble in water, ethanol, and acetone. The SMILES notation (COP(=O)(O)OC) and InChIKey (KKUKTXOBAWVSHC-UHFFFAOYSA-N) are critical for computational modeling. Its logP value (~1.34) suggests moderate hydrophobicity, which influences partitioning in biphasic systems. These properties are essential for designing solubility studies, chromatographic separations, and reaction conditions .
Q. What are the recommended methods for synthesizing DMHP in a laboratory setting?
DMHP can be synthesized via esterification of phosphoric acid with methanol under controlled acidic conditions. A validated method involves neutralizing tetramethylammonium hydroxide with equimolar phosphorylated sulfonylamide precursors in isopropanol, followed by purification via recrystallization. Reaction completion should be monitored using pH indicators (e.g., phenolphthalein) .
Q. How should DMHP be safely handled and stored in research environments?
DMHP requires stringent safety protocols:
- Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
- Waste disposal : Segregate as hazardous waste and consult certified disposal services.
Refer to SDS guidelines for spill management and emergency procedures .
Q. What analytical techniques are suitable for detecting and quantifying DMHP in complex matrices?
- Spectrophotometry : Measure phosphate content after acid digestion (e.g., using ammonium molybdate methods). Adjust sample pH to 6–7 for optimal results .
- HPLC : Use a mobile phase of 50 mM sodium dihydrogen phosphate (pH 6.5) with a C18 column. Filter samples through 0.22-µm membranes to prevent column clogging .
Advanced Research Questions
Q. How can researchers optimize buffer systems containing DMHP for studies involving radical scavenging or oxidative stress?
DMHP’s radical scavenging efficacy can be assessed using Fenton reaction systems (Fe²⁺/H₂O₂) to generate hydroxyl radicals (•OH). Compare DMHP’s scavenging capacity to Tris or HEPES buffers by quantifying carbonyl formation (e.g., via 2,4-dinitrophenylhydrazine assay). Note that phosphate buffers may exhibit lower radical scavenging activity than Tris, potentially influencing oxidative damage endpoints in protein studies .
Q. What advanced spectroscopic techniques are suitable for characterizing DMHP’s molecular structure and interactions?
- NMR : Analyze ³¹P chemical shielding tensors to study conformational changes. Use ammonium dihydrogen phosphate (ADHP) as a solid-state NMR reference for improved accuracy .
- Vibrational Spectroscopy : Assign IR/Raman bands (e.g., P=O stretches at ~1250 cm⁻¹) using ab initio calculations. Isotopic substitution (e.g., deuterated DMHP) aids in peak assignment for nucleic acid analog studies .
Q. How can conflicting data on DMHP’s reactivity in different buffer systems be resolved?
Contradictions in reactivity data often arise from buffer-specific interactions (e.g., Tris-formaldehyde adducts). To resolve discrepancies:
- Systematic Controls : Include buffer-only controls in Fenton or oxidation assays.
- Multi-Method Validation : Cross-validate results using HPLC, mass spectrometry, and carbonyl quantification.
- pH Monitoring : Ensure buffers are adjusted to physiological pH (7.4) to avoid artifacts .
Q. What computational approaches are recommended for modeling DMHP’s conformation and dynamics?
Perform ab initio calculations (e.g., DFT) to map the gauche-gauche (g,g) conformation of DMHP, which mimics nucleic acid phosphodiesters. Use software like Gaussian or ORCA to simulate vibrational modes and compare with experimental IR/Raman data. Incorporate solvent effects (e.g., implicit water models) for aqueous systems .
Methodological Notes
- Toxicological Studies : Reference NTP guidelines for in vivo protocols when assessing DMHP toxicity (e.g., gavage studies in rodent models) .
- Structural Analogues : For coordination chemistry, explore tetramethylammonium salts of DMHP derivatives to study ionic interactions in crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
